molecular formula C11H15N5O5 B15139731 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one

Cat. No.: B15139731
M. Wt: 297.27 g/mol
InChI Key: GDWOTBALSOOQFY-RBXWHLPPSA-N
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Description

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one is a complex organic compound with significant applications in various scientific fields. It is a purine nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is known for its role in medicinal chemistry, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one involves multiple steps. One common method includes the condensation of a purine base with a sugar moiety. The reaction typically requires a protected sugar derivative and a purine base, followed by deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the purine ring .

Scientific Research Applications

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one involves its incorporation into nucleic acids. As a nucleoside analog, it can be incorporated into DNA or RNA, disrupting normal cellular processes. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to be incorporated into nucleic acids and disrupt cellular processes makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,9-,11+/m1/s1

InChI Key

GDWOTBALSOOQFY-RBXWHLPPSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(NC(=O)N=C32)N)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O

Origin of Product

United States

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